molecular formula C14H12Cl2N2 B14351544 5-(2-Chloroethyl)phenazin-5-ium chloride CAS No. 94496-06-7

5-(2-Chloroethyl)phenazin-5-ium chloride

Cat. No.: B14351544
CAS No.: 94496-06-7
M. Wt: 279.2 g/mol
InChI Key: JQTKHHGANPPYRK-UHFFFAOYSA-M
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Description

5-(2-Chloroethyl)phenazin-5-ium chloride is a chemical compound with the molecular formula C14H12Cl2N2. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties .

Preparation Methods

The synthesis of 5-(2-Chloroethyl)phenazin-5-ium chloride can be achieved through various methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-chloroethylamine under acidic conditions, followed by oxidative cyclization to form the phenazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(2-Chloroethyl)phenazin-5-ium chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various phenazine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Chloroethyl)phenazin-5-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)phenazin-5-ium chloride involves its interaction with cellular components. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death. In cancer research, it interferes with DNA replication and repair mechanisms, inducing apoptosis in tumor cells. The molecular targets and pathways involved include DNA, enzymes involved in replication, and membrane proteins .

Comparison with Similar Compounds

5-(2-Chloroethyl)phenazin-5-ium chloride can be compared with other phenazine derivatives such as:

    Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.

    Clofazimine: Used as an antituberculosis agent.

    Pyocyanin: A natural phenazine with antimicrobial properties.

The uniqueness of this compound lies in its specific chloroethyl group, which imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives .

Properties

CAS No.

94496-06-7

Molecular Formula

C14H12Cl2N2

Molecular Weight

279.2 g/mol

IUPAC Name

5-(2-chloroethyl)phenazin-5-ium;chloride

InChI

InChI=1S/C14H12ClN2.ClH/c15-9-10-17-13-7-3-1-5-11(13)16-12-6-2-4-8-14(12)17;/h1-8H,9-10H2;1H/q+1;/p-1

InChI Key

JQTKHHGANPPYRK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCCl.[Cl-]

Origin of Product

United States

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